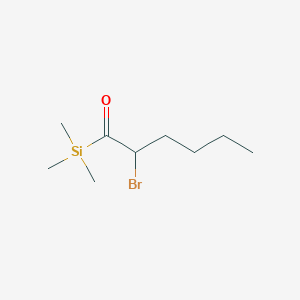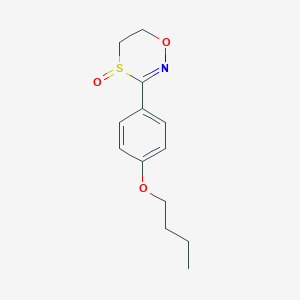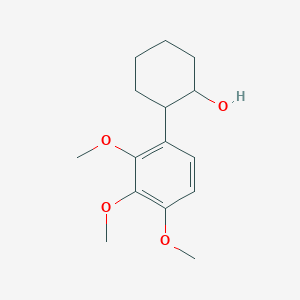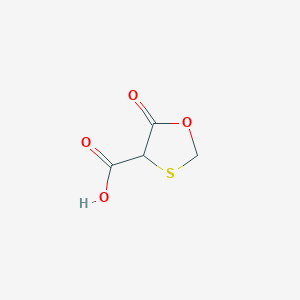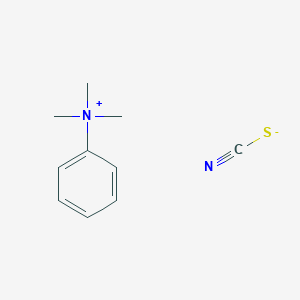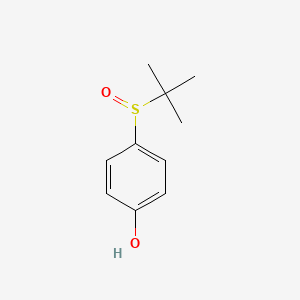![molecular formula C17H27NO3 B14346018 N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide CAS No. 92137-98-9](/img/structure/B14346018.png)
N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide typically involves the reaction of vanillylamine with nonanoic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols.
Aplicaciones Científicas De Investigación
N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation.
Biology: Investigated for its effects on cellular processes and as a potential tool for studying signal transduction pathways.
Mecanismo De Acción
N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide acts on vanilloid receptors located in peripheral afferent nerve fibers. It provides short-acting irritant and algesic properties by stimulating sensitive chemoreceptors of the skin. This leads to reflex hyperemia and a local elevation in temperature .
Comparación Con Compuestos Similares
Similar Compounds
Capsaicin: The active component in chili peppers, structurally similar but with an 8-methyl nonenoic acid side chain.
Nonivamide: Another synthetic analog of capsaicin, differing slightly in the fatty acid moiety of the side chain.
Uniqueness
N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide is unique due to its specific combination of a hydroxyl and methoxy group on the benzyl ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where a balance of hydrophilic and lipophilic characteristics is desired .
Propiedades
Número CAS |
92137-98-9 |
|---|---|
Fórmula molecular |
C17H27NO3 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
N-[(2-hydroxy-3-methoxyphenyl)methyl]nonanamide |
InChI |
InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-12-16(19)18-13-14-10-9-11-15(21-2)17(14)20/h9-11,20H,3-8,12-13H2,1-2H3,(H,18,19) |
Clave InChI |
ISKAQYQJCYUTLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)NCC1=C(C(=CC=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



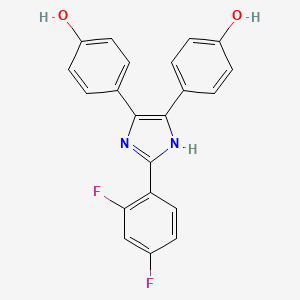
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)

![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
